1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone

Medicinal Chemistry Synthetic Methodology Process R&D

Sourcing the correct C4-nitroacetyl imidazole is a common pain point in Pentostatin process R&D. Generic 5-nitroimidazoles lack the essential masked 1,2-diamine functionality required for the tandem SnCl₂ reduction and cyclization to the imidazodiazepinone core. - **Purpose-Built Intermediate:** Compound VII in the published synthetic route, featuring the mandatory N1-benzyl protection and C4 2-nitroethanone group for regioselective ring construction. - **Non-Interchangeable Scaffold:** Substituting with simpler analogs like 1-Benzyl-5-nitroimidazole or 4-Methyl-5-nitroimidazole creates a synthetic dead-end; only this dinitro derivative enables the critical tandem reduction step. - **Supply Assurance:** Available as a custom-synthesized intermediate with full analytical documentation, supporting both pilot-scale campaigns and medicinal chemistry SAR programs.

Molecular Formula C12H10N4O5
Molecular Weight 290.23 g/mol
CAS No. 69195-97-7
Cat. No. B1313793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone
CAS69195-97-7
Molecular FormulaC12H10N4O5
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)C[N+](=O)[O-]
InChIInChI=1S/C12H10N4O5/c17-10(7-15(18)19)11-12(16(20)21)14(8-13-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyNCGPOUCWHOHOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone (CAS 69195-97-7): Critical Pentostatin Intermediate Sourcing Guide


1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone (CAS 69195-97-7), also designated as compound VII in the published synthetic route, is a dinitroimidazole derivative with the molecular formula C₁₂H₁₀N₄O₅ and a molecular weight of 290.23 g/mol . This compound functions as a pivotal late-stage intermediate in the multi-step total synthesis of Pentostatin (2′-deoxycoformycin), a potent inhibitor of adenosine deaminase (ADA) clinically utilized for the treatment of hairy cell leukemia [1]. It is distinguished from simpler nitroimidazole building blocks by the presence of a 5-nitroimidazole core bearing a benzyl protecting group at N1 and a reactive 2-nitroethanone (nitroacetyl) moiety at C4, a combination essential for the subsequent regioselective reduction and cyclization steps required to construct the imidazodiazepinone ring system of Pentostatin [2].

Procurement Alert: Why Unsubstituted 1-Benzyl-5-nitroimidazole Cannot Replace CAS 69195-97-7 in Pentostatin Synthesis


Procurement decisions for nitroimidazole intermediates in Pentostatin synthesis cannot rely on generic class analogs. While 1-Benzyl-5-nitroimidazole (CAS 159790-78-0) and 4-Methyl-5-nitroimidazole (CAS 696-24-2) serve as common starting materials, the target compound CAS 69195-97-7 incorporates a critical 2-nitroethanone functionality at the C4 position [1]. This specific substitution pattern is non-interchangeable: the C4 nitroacetyl group acts as a masked 1,2-diamine precursor, enabling the simultaneous reduction of both nitro groups (the 5-nitro group on the imidazole ring and the nitro group on the side chain) to yield a key diamine intermediate (compound VIII) [2]. The presence of the N1-benzyl protecting group is also essential for directing regioselective functionalization and ensuring compatibility with subsequent synthetic operations, including the final deprotection step via catalytic hydrogenation over Pd/C [3]. Substituting with a simpler, unfunctionalized 5-nitroimidazole derivative would result in a dead-end intermediate incapable of undergoing the requisite tandem reduction and ring closure, necessitating a complete redesign of the synthetic route.

Quantitative Evidence for 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone (69195-97-7) Differentiation: Synthetic, Physicochemical, and Stability Data


Key Intermediate in FDA-Approved Pentostatin Synthesis: Exclusive Synthetic Utility Over 1-Benzyl-5-nitroimidazole

In the established total synthesis of Pentostatin, 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone (compound VII) is the sole intermediate capable of undergoing tandem SnCl₂-mediated reduction to generate the 1,2-diamine system required for cyclization [1]. Alternative 5-nitroimidazole derivatives lacking the C4 nitroacetyl group cannot participate in this transformation [2].

Medicinal Chemistry Synthetic Methodology Process R&D

Physicochemical Property Benchmarking for Purification and Handling: CAS 69195-97-7 vs. 1-Benzyl-5-nitroimidazole

The introduction of the 2-nitroethanone group at C4 significantly alters the physicochemical profile of CAS 69195-97-7 compared to its simpler analog 1-benzyl-5-nitroimidazole . Key parameters such as calculated LogP (lipophilicity) and Polar Surface Area (PSA) are shifted, which directly impacts chromatographic behavior (e.g., HPLC retention time) and solvent extraction efficiency during work-up and purification [1].

Analytical Chemistry Process Chemistry Pharmaceutical Intermediates

Storage and Stability Specifications: Ensuring Reproducible Reaction Outcomes for CAS 69195-97-7

Safety Data Sheets (SDS) from multiple suppliers indicate that CAS 69195-97-7 is stable when stored under recommended, cool, dry conditions . While generic, this explicit stability statement for the nitroethanone derivative is critical for procurement, as nitroimidazoles can be sensitive to light, heat, and moisture, and decomposition could lead to failed downstream reductions . The specified 95% purity grade is essential for ensuring the yield and reproducibility of the SnCl₂ reduction step in Pentostatin synthesis.

Chemical Storage Stability Testing Process Validation

Tandem Reduction Efficiency of the Dinitro System in CAS 69195-97-7 for 1,2-Diamine Generation

The synthetic value of CAS 69195-97-7 hinges on the ability to simultaneously reduce both the imidazole 5-nitro group and the side-chain 2-nitro group to generate the 1,2-diamine system [1]. This tandem reduction, achieved with SnCl₂ in concentrated HCl, is a key differentiator from mono-nitroimidazole intermediates, which would require separate reduction steps and different protecting group strategies [2]. While the exact yield for this specific reduction is not disclosed in open-access literature, the patented route demonstrates its feasibility for the construction of the imidazodiazepinone core [3].

Organic Synthesis Reduction Chemistry Process Optimization

Defined Application Scenarios for 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone (CAS 69195-97-7) Based on Differential Evidence


Scenario 1: cGMP Manufacturing of Pentostatin API Following the Validated Chan et al. (1982) Route

This is the definitive industrial application for CAS 69195-97-7. The compound is the penultimate intermediate in the published, multi-step synthesis of Pentostatin, an FDA-approved adenosine deaminase inhibitor [1]. Procurement of this specific intermediate is mandatory for any facility seeking to implement or scale up the established process. The compound's unique 2-nitroethanone functionality is essential for the subsequent SnCl₂-mediated tandem reduction that yields the 1,2-diamine precursor to the imidazodiazepinone core of Pentostatin [2]. Substitution with any other 5-nitroimidazole derivative would necessitate a completely novel and unvalidated synthetic route, incurring significant process development costs and regulatory hurdles.

Scenario 2: Process R&D for Next-Generation ADA Inhibitors and Imidazodiazepinone-Based Scaffolds

In a medicinal chemistry or process R&D setting, CAS 69195-97-7 serves as a versatile building block for exploring structure-activity relationships (SAR) around the Pentostatin core [1]. The benzyl-protected imidazole nitrogen allows for selective manipulation of the heterocycle before a final deprotection step. The compound can be used to generate diverse analogs by varying the reducing agent for the dinitro system (e.g., exploring catalytic hydrogenation conditions for diastereoselective reductions) or by functionalizing the generated diamine with different electrophiles. Its physicochemical properties, including a calculated LogP of 2.34540 and a PSA of 126.53 Ų [3], guide the development of robust purification methods (e.g., normal-phase or reversed-phase flash chromatography) essential for isolating pure intermediates in a library synthesis context.

Scenario 3: Analytical Method Development and Reference Standard Qualification for Nitroimidazole Intermediates

The compound's well-defined physicochemical characteristics make it suitable for use as a reference standard in analytical method development [1]. Its calculated LogP of 2.34540 and UV-active nitroimidazole chromophore [3] allow for the creation of robust HPLC or UPLC methods to monitor reaction progress, assess purity, and quantify residual starting materials in process streams for Pentostatin or related syntheses. Furthermore, as a specific dinitroimidazole derivative, it can serve as a model compound for developing stability-indicating assays to detect degradation products in nitroimidazole-containing intermediates, leveraging its known stability profile under recommended storage conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.